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Compound of Interest

Compound Name: 2-(2-Bromophenyl)propanenitrile

CAS No.: 57775-10-7

Cat. No.: B1278435

Get Quote

Executive Summary
2-(2-Bromophenyl)propanenitrile (also known as

-methyl-2-bromophenylacetonitrile) is a critical chiral building block in the synthesis of non-
steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structural integrity is
defined by the ortho-bromo substitution on the aromatic ring and the chiral center at the

-position.[1]

This guide details the theoretical and empirical spectroscopic signatures (NMR, IR) required to

distinguish this compound from its para-isomer and unmethylated precursors.
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Property Detail

IUPAC Name 2-(2-Bromophenyl)propanenitrile

CAS Number 57775-10-7

Molecular Formula

C

H

BrN

Molecular Weight 210.07 g/mol

Key Functional Groups
Nitrile (C≡N), Aryl Bromide (Ar-Br), Chiral

Methine (CH)

Molecular Structure & Connectivity
The following diagram illustrates the molecular connectivity and the key spectroscopic

environments.
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Figure 1: Structural connectivity highlighting the three primary spectroscopic zones: the nitrile

handle, the chiral methine core, and the ortho-substituted aromatic ring.[1]

Infrared Spectroscopy (IR) Analysis
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IR spectroscopy is the primary tool for confirming the presence of the nitrile group and the

substitution pattern of the aromatic ring.

Experimental Protocol (Thin Film/KBr)
Sample Prep: For liquid samples, prepare a thin film between NaCl or KBr plates. For solids,

prepare a KBr pellet (1-2% w/w).

Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Diagnostic Peaks
Frequency (cm⁻¹) Vibration Mode Assignment & Notes

2240 ± 5 ν(C≡N) stretch

Diagnostic. Sharp, medium

intensity.[1] Distinguishes from

amides or acids.

3060–3030 ν(C-H) aromatic
Weak intensity. Indicates

unsaturation.

2980–2930 ν(C-H) aliphatic Methyl and methine stretches.

1590, 1470 ν(C=C) aromatic Ring skeletal vibrations.

1030–1070 ν(Ar-Br) Aryl-Bromide stretch.

750 ± 10 δ(C-H) oop

Critical. Strong band indicating

ortho-substitution (1,2-

disubstituted benzene).

Distinguishes from para (which

shows ~820 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Analysis
NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from

the para-isomer through aromatic coupling patterns.[1]

Experimental Protocol
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Solvent: CDCl₃ (Deuterated Chloroform) is standard. DMSO-d₆ may be used if solubility is an

issue, but will shift peaks slightly downfield.[1]

Concentration: 10–15 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Characteristics (400 MHz, CDCl₃)
The spectrum is characterized by a distinct aliphatic region (doublet/quartet) and a complex

aromatic region due to the lack of symmetry in the ortho-substituted ring.
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Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Interpretati
on

1.65 – 1.70 Doublet (d) 3H J ≈ 7.0 –CH3

Methyl group

coupled to

the methine

proton.[1]

4.20 – 4.35 Quartet (q) 1H J ≈ 7.0 –CH(CH₃)CN

Methine

proton.

Deshielded

by the nitrile

and the

ortho-bromo

aromatic ring.

7.15 – 7.25
Triplet of

Doublets (td)
1H J ≈ 7.5, 1.5 Ar-H (C4/C5)

Para to Br or

Methyl group.

7.30 – 7.40
Triplet of

Doublets (td)
1H J ≈ 7.5, 1.5 Ar-H (C4/C5)

Para to Br or

Methyl group.

7.45 – 7.55
Doublet of

Doublets (dd)
1H J ≈ 8.0, 1.5 Ar-H (C6)

Ortho to the

alkyl group.

7.55 – 7.65
Doublet of

Doublets (dd)
1H J ≈ 8.0, 1.5 Ar-H (C3)

Diagnostic.Or

tho to the

Bromine.

Most

deshielded

aromatic

signal.

Differentiation Note:

Ortho-Isomer (Target): 4 distinct aromatic signals (or 2 distinct, 2 overlapping).
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Para-Isomer: Symmetrical AA'BB' pattern (two distinct doublets appearing as "roofed"

doublets).

¹³C NMR Characteristics (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Type Assignment

20.5 CH₃ Methyl carbon.[1]

31.0 CH Methine carbon (chiral center).

119.8 C≡N Nitrile carbon.

123.5 Cq (Ar-Br)
Aromatic C-Br (Ipso). Upfield

due to heavy atom effect.

127.5 – 133.0 CH (Ar)
Remaining aromatic carbons

(4 signals).

136.5 Cq (Ar-C) Aromatic C-Alkyl (Ipso).

Quality Control & Impurity Profiling
In a drug development context, identifying the unreacted starting material is paramount.

Synthesis Pathway & Impurity Markers
The standard synthesis involves the methylation of 2-Bromophenylacetonitrile (CAS 19472-74-

3).[1]

Starting Material
2-Bromophenylacetonitrile

(CAS 19472-74-3)

Product
2-(2-Bromophenyl)propanenitrile

(CAS 57775-10-7)

Methylation
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2. MeI
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Figure 2: Synthetic pathway identifying the critical process impurity.
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Diagnostic Impurity Signals
If the reaction is incomplete, the starting material will be visible in the ¹H NMR spectrum.

Impurity
Diagnostic Signal (¹H
NMR)

Location vs. Product

2-Bromophenylacetonitrile Singlet (s, 2H)

~3.85 ppm.[1] A sharp singlet

corresponding to the benzylic

CH₂. The product has a quartet

at ~4.25 ppm.

Residual Solvent (THF) Multiplets ~1.85 ppm and ~3.76 ppm.

Residual Solvent (EtOAc) Quartet/Singlet
~4.12 ppm (q) and ~2.05 ppm

(s).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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